1-(2-Bromo-5-methylphenyl)ethanone

Vue d'ensemble

Description

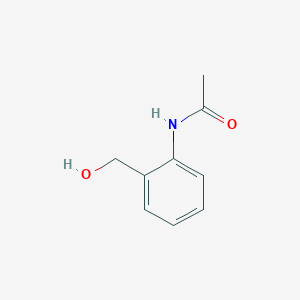

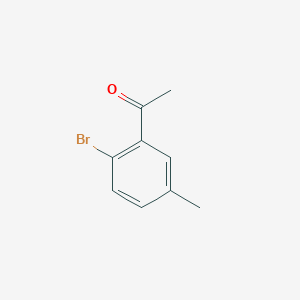

1-(2-Bromo-5-methylphenyl)ethanone is a brominated aromatic ketone that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanone moiety.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been explored in several studies. For instance, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Another study reported the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through a halogen-exchange reaction, which proved to be an effective method for introducing protective groups . These methods could potentially be adapted for the synthesis of 1-(2-Bromo-5-methylphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones has been investigated using various computational and experimental techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were studied using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such studies are crucial for understanding the electronic and geometric parameters that influence the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo further substitution reactions, while the ketone group can be involved in nucleophilic addition or condensation reactions. The synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one is an example of a complex reaction involving a brominated ketone, where a new pyrrole ring was formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the ketone carbonyl can affect the compound's polarity, boiling point, and solubility. The molecular electrostatic potential (MEP) analysis of a related compound showed that the negative charge is localized over the C=O group, which could affect intermolecular interactions and reactivity . Additionally, the first hyperpolarizability of such compounds has been calculated to assess their potential role in nonlinear optics .

Applications De Recherche Scientifique

Antimicrobial Properties

1-(2-Bromo-5-methylphenyl)ethanone and its derivatives have shown significant potential in antimicrobial applications. For example, a study on the synthesis and characterization of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, a compound synthesized using 2-bromo-1-(4-methylphenyl)ethanone, demonstrated notable antimicrobial activity (Viveka et al., 2013). Similarly, molecular docking and ADMET studies of Ethanone 1-(2-hydroxy-5-methyl phenyl), which is structurally related to 1-(2-Bromo-5-methylphenyl)ethanone, indicated strong binding efficacy with proteins in Staphylococcus aureus, suggesting its potential as an antimicrobial agent (Sri Satya et al., 2022).

Immunomodulatory and Cytotoxic Activities

Certain derivatives of 1-(2-Bromo-5-methylphenyl)ethanone have shown promise in immunomodulatory and cytotoxic applications. A study on the synthesis of new derivatives of this compound revealed that they could act as potent immunosuppressors and immunostimulators. Additionally, some derivatives demonstrated significant inhibitory effects on NO generation stimulated by LPS and displayed cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Anticholinesterase Activity

Derivatives of 1-(2-Bromo-5-methylphenyl)ethanone have been studied for their anticholinesterase activities. For instance, a study involving the synthesis of different derivatives showed notable inhibitory effects on acetylcholinesterase, indicating potential use in conditions related to cholinesterase inhibition (Mohsen et al., 2014).

Synthesis of Chalcone Analogues

The compound and its derivatives are used in the synthesis of chalcone analogues. Chalcones are important for their diverse pharmacological activities. Studies have demonstrated the synthesis of α,β-unsaturated ketones as chalcone analogues using 1-(2-Bromo-5-methylphenyl)ethanone (Curti et al., 2007).

Propriétés

IUPAC Name |

1-(2-bromo-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWZVFXHHVJNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324064 | |

| Record name | 1-(2-bromo-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-methylphenyl)ethanone | |

CAS RN |

77344-70-8 | |

| Record name | 1-(2-Bromo-5-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77344-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405624 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77344-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromo-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)